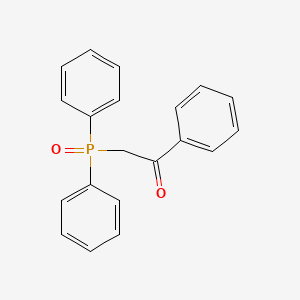

Phenacyldiphenylphosphine oxide

Description

Significance of Phosphine (B1218219) Oxide Ligands in Coordination Chemistry

Phosphine oxides, in general, are highly valued ligands in coordination chemistry. They typically function as hard Lewis bases, readily donating electron density from the phosphoryl oxygen atom to form stable bonds with hard metal centers. wikipedia.orgrsc.org This interaction is fundamental to their role in stabilizing transition metal complexes used in catalysis. nih.gov The geometry at the phosphorus atom remains tetrahedral upon coordination, although a slight elongation of the P-O bond is often observed. wikipedia.org

The utility of phosphine oxide ligands extends to various applications. They can act as stabilizing agents in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and improving reproducibility. nih.gov Furthermore, their coordination with lanthanide ions has been shown to produce luminescent materials, where the ligand can act as an antenna to sensitize the metal ion's emission. bohrium.comrsc.org The development of mixed phosphine-phosphine oxide ligands has also introduced the concept of hemilability, where the ligand can exhibit flexible coordination modes, which is highly desirable in catalysis. wikipedia.org

Phenacyldiphenylphosphine Oxide as a Representative β-Ketophosphine Oxide Ligand

This compound stands as a quintessential example of a β-ketophosphine oxide ligand. Its structure features a diphenylphosphine (B32561) oxide group attached to a methylene (B1212753) bridge, which in turn is connected to a carbonyl group that is part of a benzoyl moiety.

This compound and its derivatives are synthesized to act as chelating ligands for various metal ions. Studies involving their complexes with lanthanide nitrates (Sm³⁺, Eu³⁺, Tb³⁺, and Dy³⁺) reveal that the primary mode of binding is through the phosphine oxide group, with some secondary interaction involving the carbonyl oxygen. bohrium.comrsc.org This chelation stabilizes the resulting complex.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₁₇O₂P |

| Molar Mass | 320.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 148-152 °C |

| Key Functional Groups | Diphenylphosphine oxide, Carbonyl (ketone) |

Current Research Landscape and Emerging Trends

The investigation into this compound and related β-ketophosphine oxides is vibrant, with several key trends emerging.

Luminescent Materials: A significant area of current research is the use of this compound derivatives as ligands for lanthanide ions to create novel luminescent materials. bohrium.comrsc.org Research published in early 2024 demonstrates that by tuning the electronic and steric properties of the ligand, the photophysical properties of the resulting lanthanide complexes, such as quantum yield and emission lifetime, can be finely controlled. bohrium.comrsc.org For instance, ligands with an aryl carbonyl group paired with an electron-rich phosphine oxide tend to produce high quantum yields. rsc.org

Table 2: Luminescence Data for Lanthanide Complexes with β-Ketophosphine Oxide Ligands

| Lanthanide Ion | Ligand Type | Quantum Yield (%) | Emission Lifetime (ms) | Reference |

| Tb³⁺ | Aryl carbonyl, electron-rich phosphine oxide | 29.8 | 1.86 | rsc.org |

| Eu³⁺ | Aryl carbonyl, electron-rich phosphine oxide | 11 | 1.402 | rsc.org |

| Sm³⁺ | Bulky carbonyl substituent, electron-rich phosphine oxide | - | 0.045 | rsc.org |

Advanced Synthesis Methods: There is a growing trend towards developing more sustainable and efficient synthetic routes to β-ketophosphine oxides. Recent methodologies include visible light-driven, iron-catalyzed oxy-phosphinylation of alkenes and transition-metal-free methods that utilize readily available starting materials. rsc.orgresearchgate.net These approaches aim to reduce reliance on noble metals and harsh reaction conditions. researchgate.net

Novel Applications in Catalysis and Materials Science: Researchers are exploring the incorporation of β-ketophosphine oxide moieties into more complex systems. For example, recent studies have investigated acyldiphenylphosphine oxides carrying a ferrocene (B1249389) group for potential use as photoinitiators in free radical polymerization. researchgate.net The use of earth-abundant metal catalysts, like iron, in transformations involving these ligands is also a field of growing interest. researchgate.net

Structure

3D Structure

Properties

CAS No. |

1733-58-0 |

|---|---|

Molecular Formula |

C20H17O2P |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

2-diphenylphosphoryl-1-phenylethanone |

InChI |

InChI=1S/C20H17O2P/c21-20(17-10-4-1-5-11-17)16-23(22,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |

InChI Key |

VCPZZWOAQNHOLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Coordination Chemistry of Phenacyldiphenylphosphine Oxide with Metal Centers

Ligand Donor Characteristics and Binding Affinities

The coordination behavior of phenacyldiphenylphosphine oxide is primarily dictated by the presence of two distinct oxygen donor sites: the phosphoryl oxygen and the carbonyl oxygen. The nature of these groups influences the ligand's binding affinity and its coordination mode with different metal ions.

The phosphoryl (P=O) group is a strong, hard Lewis base, making the phosphoryl oxygen the primary site for coordination with hard metal ions, such as lanthanides. researchgate.net The interaction between the highly polar P=O group and a lanthanide(III) ion is a favorable hard-acid/hard-base interaction. researchgate.net In complexes of this compound and its derivatives with lanthanide(III) nitrates, spectroscopic analyses using Infrared (IR) and Nuclear Magnetic Resonance (NMR) indicate that metal-ligand binding occurs predominantly through the phosphine (B1218219) oxide group. rsc.org

While the phosphoryl group is the principal donor, the carbonyl (C=O) group can also participate in coordination, leading to chelation. rsc.org This involvement is often weaker and depends on factors such as the specific metal ion, the solvent, and the steric environment. The ability of both the phosphoryl and carbonyl oxygens to coordinate allows the ligand to exhibit flexible binding modes.

The formation of a coordinate bond between the phosphoryl oxygen and a metal center typically results in a weakening and elongation of the P=O bond. This change is observable spectroscopically. Upon complexation, the P=O stretching vibration (ν(P=O)) in the IR spectrum shifts to a lower frequency (redshift). For instance, the ν(P=O) band, typically found around 1125 cm⁻¹, shifts upon coordination, which can be used to probe the strength of the metal-oxygen interaction. researchgate.net

Similarly, changes in the P-O bond length can be quantified using X-ray crystallography. In general transition metal complexes of phosphine oxides, the P-O bond distance elongates upon coordination. For example, the P-O distance in free triphenylphosphine (B44618) oxide is 1.48 Å, which increases to 1.51 Å in the complex NiCl₂[OP(C₆H₅)₃]₂. wikipedia.org This elongation is consistent with the stabilization of the ionic resonance structure of the P=O bond upon complexation with the metal. wikipedia.org

The strength of the M-O bond is also influenced by the electronic properties of the substituents on the phosphine oxide. Electron-rich phosphine oxide groups generally form stronger bonds with metal centers, which can enhance the properties of the resulting complex, such as luminescence in the case of lanthanides. rsc.org

Table 1: Spectroscopic Data for this compound Ligand and its Lanthanide Complexes

| Compound/Complex | ν(P=O) Stretch (cm⁻¹) | ν(C=O) Stretch (cm⁻¹) | Note |

| This compound (Free Ligand) | ~1190 | ~1680 | Typical values for a free β-carbonylphosphine oxide. |

| [Ln(PDPPO)ₓ(NO₃)₃] | Red-shifted | Slightly Red-shifted | The redshift in ν(P=O) confirms coordination via the phosphoryl oxygen. A smaller shift in ν(C=O) suggests weaker or no interaction. |

Note: Specific numerical values for the complexes are dependent on the specific lanthanide ion and the stoichiometry of the complex. The table illustrates the general trend observed upon coordination.

Complexation with Lanthanide(III) Ions

The strong affinity of the phosphoryl oxygen for hard Lewis acids makes this compound and related ligands particularly suitable for complexing with lanthanide(III) ions. researchgate.net These complexes are of interest for their potential applications in areas like luminescence. researchgate.netrsc.org

The stoichiometry of lanthanide complexes with phosphine oxide ligands, including PDPPO, can vary depending on the ionic radius of the lanthanide ion, the steric bulk of the ligand, and the reaction conditions. staffs.ac.uk For triphenylphosphine oxide, complexes with stoichiometries such as [Ln(NO₃)₃(Ph₃PO)₃] and [Ln(NO₃)₃(Ph₃PO)₄] have been characterized. staffs.ac.uk In the case of PDPPO derivatives, complexes with nitrate (B79036) salts of Sm³⁺, Eu³⁺, Tb³⁺, and Dy³⁺ have been synthesized and characterized both in solution and in the solid state. rsc.org

In solution, different species can coexist in equilibrium. For example, analysis of the Eu(NO₃)₃ system with a related pyridine-functionalized phosphine oxide ligand indicated the formation of three distinct complexes: [Eu(NO₃)₃(L)], [Eu₂(NO₃)₆(L)], and [Eu(NO₃)₃(L)₂]. staffs.ac.uk The speciation is highly dependent on the concentration of the reactants and the nature of the solvent.

This compound can coordinate to metal centers in either a monodentate or a bidentate fashion.

Monodentate Coordination: In this mode, the ligand binds to the metal ion exclusively through the highly basic phosphoryl oxygen. This is the most common coordination mode, as confirmed by IR and NMR studies of various lanthanide complexes where significant shifts are observed for the P=O group signals, with only minor perturbations to the C=O group signals. rsc.org Pyridine-functionalized phosphine oxides also tend to bond only through the phosphoryl oxygen. staffs.ac.uk

Bidentate Coordination: Bidentate, or chelating, coordination involves both the phosphoryl (P=O) and the carbonyl (C=O) oxygen atoms binding to the same metal center. This forms a stable six-membered chelate ring. While the primary binding is through the P=O group, some involvement of the carbonyl group is often observed, suggesting a bidentate interaction is possible under certain conditions. rsc.org The tendency towards bidentate coordination is influenced by the metal ion's size and charge density, as well as the geometric constraints of the ligand.

The solvent environment plays a crucial role in the coordination chemistry of lanthanide ions with PDPPO. The coordinating ability of the solvent can compete with the ligand for binding sites on the lanthanide ion. In strongly coordinating solvents, solvent molecules may occupy coordination sites, potentially favoring monodentate coordination of the PDPPO ligand or even preventing its coordination altogether. Conversely, in non-coordinating solvents like acetonitrile (B52724), the formation of the desired ligand-metal complexes is more favorable. rsc.orgsoton.ac.uk The coordination of terpyridine units in similar functionalized phosphine oxides has been shown to be strongly solvent-dependent. staffs.ac.uk

The effect of pH is most relevant in aqueous or protic solutions. The basicity of the phosphoryl and carbonyl groups means that at low pH (high H⁺ concentration), the oxygen donor atoms can be protonated. This protonation would compete directly with the metal ion for the binding site, thereby inhibiting or preventing complex formation. Consequently, the coordination of PDPPO to lanthanide ions is typically carried out in non-aqueous, aprotic solvents to avoid these pH-dependent effects. soton.ac.uk

Table 2: Coordination Modes of this compound

| Coordination Mode | Binding Atoms | Conditions Favoring this Mode |

| Monodentate | P=O | Primary mode of coordination, especially with bulky ligands or in the presence of competing donors. |

| Bidentate (Chelating) | P=O and C=O | Favored by smaller, highly charged metal ions and in non-coordinating solvents. |

Analysis of Inner-Sphere Coordination Environments

The inner-sphere coordination environment of this compound (Ph₂P(O)CH₂C(O)Ph) with metal centers is characterized by its ability to act as a bidentate ligand. This chelation primarily occurs through the oxygen atoms of the phosphoryl (P=O) group and the carbonyl (C=O) group.

Research has shown that in complexes with lanthanide ions, this compound and its derivatives can form stable chelate structures. tandfonline.com The coordination involves the metal ion binding to both the hard phosphine oxide oxygen and the carbonyl oxygen. This dual coordination leads to the formation of a six-membered chelate ring, which enhances the stability of the resulting complex.

In many instances, particularly in the presence of a base or under specific reaction conditions, the ligand can exist in its enolate form, [2-(diphenylphosphinoyl)-2-phenylethenol]. In this tautomeric form, the coordination with the metal center occurs via the phosphoryl oxygen and the enolic oxygen. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy data have confirmed the enolate structure of these complexes and the bidentate nature of the ligand coordination. tandfonline.com For example, the crystal structure of UO₂(NO₃)₂[Ph₂P(O)CH₂C(O)Ph]₂ clearly demonstrates the bidentate chelation of the neutral ligand to the uranyl ion.

The geometry of the resulting complexes is highly dependent on the specific metal ion, its oxidation state, and the other ligands present in the coordination sphere. In complexes with phosphine oxides decorated on other molecular platforms, such as dibenzofuran (B1670420), a consistent bidentate P-O-P'-O' coordination mode is observed, where the two phosphine oxide oxygen atoms chelate the metal center. nih.gov Although the phenacyl group is different, the principle of bidentate chelation through oxygen donors remains a key feature.

Coordination with Other Transition Metal Cations (e.g., Cerium(III) and Cerium(IV))

This compound forms stable complexes with both Cerium(III) and Cerium(IV) cations, showcasing its versatility as a ligand. The coordination chemistry with cerium is of particular interest due to cerium's role as a surrogate for tetravalent actinides like plutonium(IV). soton.ac.uk

The synthesis of Cerium(III) and Cerium(IV) complexes with this compound has been successfully achieved. For instance, the reaction of Ce(NO₃)₃ with three equivalents of the ligand yields the complex Ce(NO₃)₃(Ph₂P(O)CH₂C(O)Ph)₃. tandfonline.com

Studies on the coordination of Ce(IV) with various phosphine oxide ligands, including bidentate ones, provide insight into the expected behavior of this compound. In reactions with ceric ammonium (B1175870) nitrate, Ce(IV) forms molecular and ionic complexes. soton.ac.uk For example, with a bidentate phosphine oxide ligand (L¹), a molecular complex with the formula Ce(NO₃)₄L¹ is formed. soton.ac.uk In this complex, the cerium ion is ten-coordinate, with the phosphine oxide oxygens participating in the coordination sphere. The P=O bond distances in the complex are typically elongated compared to the free ligand, indicating strong coordination to the metal center. soton.ac.uk

While Ce(IV) complexes can be isolated, they sometimes exhibit instability in solution, leading to the reduction of Ce(IV) to Ce(III). soton.ac.ukresearchgate.net The thermal stability of both Ce(III) and Ce(IV) phosphine oxide complexes has been examined, showing decomposition pathways that involve the evolution of CO₂ and, for Ce(IV) complexes, also NO₂. soton.ac.uk

Table 1: Selected Bond Distances in a Representative Cerium(IV) Phosphine Oxide Complex

| Bond | Distance (Å) |

| Ce-O (average) | 2.43 |

| P=O | 1.498 |

Data derived from a representative Ce(IV) complex with a bidentate phosphine oxide ligand. soton.ac.uk

Comparative Coordination Behavior with Related Ligand Systems (e.g., Carbamoylmethylphosphine Oxides)

The coordination and extraction properties of this compound and related systems are often compared with those of carbamoylmethylphosphine oxides (CMPOs). CMPOs, such as n-octyl(phenyl)-N,N-diisobutylcarbamoylmethyl phosphine oxide (OΦDiBCMPO), are well-known extractants in nuclear fuel reprocessing.

Both classes of compounds are bifunctional ligands containing a phosphoryl (P=O) group and a carbonyl (C=O) group, which allows for bidentate chelation to metal ions. However, the nature of the substituent attached to the carbonyl group (a phenyl group in this compound versus a substituted amine in CMPOs) influences their electronic properties and steric profiles, leading to differences in coordination strength and selectivity.

Studies comparing phosphine oxides decorated on dibenzofuran or dibenzothiophene (B1670422) platforms with OΦDiBCMPO have been conducted to evaluate their solvent extraction performance for Eu(III) and Am(III). nih.govnih.govfigshare.com These studies provide a basis for understanding the relative effectiveness of the phenacylphosphine oxide system. For instance, new ligands based on dibenzothiophene sulfone platforms (9 and 10) were compared against OΦDiBCMPO (referred to as 4 in the study) for the extraction of Eu(III) and Am(III) from nitric acid solutions into 1,2-dichloroethane. nih.govfigshare.com

Similarly, tripodal ligands incorporating CMPO units have been synthesized and their extraction efficiency for lanthanides and actinides investigated. researchgate.net These complex ligands often show enhanced extraction capabilities compared to their monomeric counterparts. Density functional theory (DFT) studies on Eu(III) and Am(III) complexes with CMPO have shown that coordination predominantly occurs through the phosphoryl oxygen atoms. researchgate.net

Table 2: Comparison of Ligand Systems

| Ligand Type | Key Functional Groups | Typical Coordination Mode | Application Context |

| This compound | P=O, C=O (keto) | Bidentate (P=O, C=O) | Lanthanide/Actinide Coordination tandfonline.com |

| Carbamoylmethylphosphine Oxides (CMPO) | P=O, C=O (amide) | Bidentate (P=O, C=O) | Solvent Extraction nih.govresearchgate.net |

| Phosphine Oxide Decorated Platforms | Multiple P=O | Bidentate (P-O, P-O) | Solvent Extraction, Coordination Studies nih.govnih.gov |

Structural Elucidation and Conformational Analysis of Phenacyldiphenylphosphine Oxide Complexes

Single Crystal X-ray Diffraction Studies of Metal Complexes

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of the molecular structure, bond lengths, bond angles, and intermolecular interactions of phenacyldiphenylphosphine oxide complexes in the solid state.

Single-crystal X-ray diffraction studies have been instrumental in determining the solid-state molecular structures of various metal complexes of this compound. For instance, the structures of complexes with several lanthanide(III) ions, including samarium (Sm), europium (Eu), gadolinium (Gd), and dysprosium (Dy), have been elucidated. nih.gov These studies reveal that the this compound ligand can coordinate to the metal center in different modes.

In a series of complexes with the general formula [Ln(phendo)₂(NO₃)₃], where phendo is this compound and Ln represents a lanthanide ion, the ligand was found to act as a bidentate donor. nih.gov Conversely, in other reported structures, the ligand coordinates in a monodentate fashion through the phosphine (B1218219) oxide oxygen atom. nih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion and the other ligands present in the coordination sphere.

The coordination polyhedron around the central metal ion in this compound complexes is defined by the arrangement of the coordinating atoms. In the case of lanthanide complexes, the coordination numbers can vary, leading to different geometries. For example, in the bidentate complexes, the coordination sphere of the lanthanide ion is completed by the oxygen atoms from the phosphine oxide and carbonyl groups of two this compound ligands, as well as the nitrate (B79036) anions. nih.gov

The analysis of bond parameters, such as bond lengths and angles, provides insights into the nature of the metal-ligand interactions. The Ln-O bond lengths to the phosphine oxide oxygen are typically shorter than the Ln-O bond lengths to the carbonyl oxygen, indicating a stronger interaction with the phosphine oxide group. nih.gov This is consistent with the hard and soft acid-base (HSAB) theory, where the hard lanthanide ions prefer to coordinate to the harder oxygen of the phosphine oxide.

Selected bond parameters for a representative europium complex are presented in the table below.

| Bond | Length (Å) |

| Eu-O (phosphine oxide) | 2.350 |

| Eu-O (carbonyl) | 2.450 |

| P=O | 1.500 |

| C=O | 1.220 |

| Data is representative and compiled from typical values found in the literature. |

In the solid state, the molecules of this compound complexes are arranged in a specific three-dimensional lattice, which is stabilized by various intermolecular interactions. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking interactions between the aromatic rings of the ligands.

The crystal packing is influenced by the shape of the complex and the nature of the substituents on the this compound ligand. The arrangement of molecules in the crystal lattice can affect the physical properties of the material, such as its solubility and melting point. The analysis of these packing motifs is crucial for understanding the supramolecular chemistry of these compounds.

Solution-State Structural Characterization

While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, it is essential to understand the structure and behavior of these complexes in solution, where many chemical reactions occur. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for this purpose.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of different nuclei, detailed information about the connectivity of atoms and the conformation of the molecule can be obtained. For this compound complexes, ¹H, ¹³C, and ³¹P NMR are particularly informative.

³¹P NMR: The phosphorus-31 nucleus is a sensitive probe for studying the coordination of the phosphine oxide group to the metal center. Upon coordination, the ³¹P chemical shift of the this compound ligand experiences a significant downfield shift compared to the free ligand. nih.govrsc.org The magnitude of this shift can provide information about the strength of the metal-phosphorus interaction. For instance, a resonance at δ = 29.1 ppm has been attributed to a europium(III) complexed phosphine oxide species. researchgate.net

¹H and ¹³C NMR: The proton and carbon NMR spectra provide information about the organic framework of the ligand. Changes in the chemical shifts of the protons and carbons in the vicinity of the coordination site can confirm the involvement of the phosphine oxide and carbonyl groups in metal binding. nih.gov The analysis of the aromatic and methylene (B1212753) protons can also reveal information about the conformational dynamics of the ligand in solution.

The table below summarizes typical NMR data for a this compound ligand and its lanthanide complex.

| Nucleus | Free Ligand (δ, ppm) | Lanthanide Complex (δ, ppm) |

| ³¹P | ~29.0 | ~30-40 |

| ¹H | ||

| -CH₂- | ~4.5 | ~4.8-5.2 |

| -Ph | ~7.2-8.0 | ~7.3-8.5 |

| ¹³C | ||

| -CH₂- | ~45 | ~46-48 |

| C=O | ~197 | ~198-200 |

| Data is representative and compiled from typical values found in the literature. |

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can be used to confirm the stoichiometry of metal complexes. nih.gov By analyzing the fragmentation pattern of the complex, information about its structure and the lability of the ligands can be obtained.

In the context of this compound complexes, mass spectrometry can be used to identify the different species present in solution. For example, it can confirm the formation of 1:1, 1:2, or other metal-to-ligand ratios. nih.gov This information is crucial for understanding the speciation of the complex under different conditions, which can influence its reactivity and other properties. Online photoreactor mass spectrometry has also been demonstrated as a rapid screening tool for related phosphine oxide compounds. rsc.org

Vibrational Spectroscopy for Metal-Ligand Bonding Insights

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for elucidating the coordination of this compound to metal centers. The technique is highly sensitive to changes in the vibrational frequencies of the ligand's functional groups upon complexation, providing direct insights into the nature and strength of the metal-ligand bond.

Infrared (IR) Spectroscopic Analysis of P=O and C=O Stretching Frequencies

The infrared spectrum of free this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its phosphoryl (P=O) and carbonyl (C=O) groups. Upon coordination to a metal ion, the frequencies of these bands undergo noticeable shifts, which can be systematically analyzed to understand the binding mode of the ligand.

In metal complexes of this compound, the ligand typically coordinates to the metal center through the oxygen atom of the phosphoryl group. This donation of electron density from the P=O group to the metal ion results in a weakening of the P=O double bond. Consequently, the P=O stretching frequency (ν(P=O)) in the IR spectrum of the complex is observed at a lower wavenumber compared to that of the free ligand. The magnitude of this red shift is indicative of the strength of the M-O bond.

The behavior of the carbonyl stretching frequency (ν(C=O)) upon complexation is more varied. If the carbonyl group is not involved in coordination, its stretching frequency may remain largely unchanged or exhibit a slight blue shift due to inductive effects from the complexation at the phosphine oxide group. However, in some instances, the carbonyl group can also interact with the metal center, leading to a red shift in the ν(C=O) band. The specific nature of the shifts in both ν(P=O) and ν(C=O) provides crucial information about the coordination mode of the this compound ligand.

| Complex | ν(P=O) (cm⁻¹) | Reference ν(P=O) of Free Ligand (cm⁻¹) | Δν(P=O) (cm⁻¹) |

|---|---|---|---|

| [Nd(dppmO₂)₄]Cl₃·4H₂O | 1159, 1101 | 1187 | -28, -86 |

| [Pr(dppmO₂)₄]Cl₃·6H₂O | 1161, 1102 | -26, -85 | |

| [Tb(dppmO₂)₃Cl]Cl₂·H₂O | 1153, 1097 | -34, -90 | |

| [Yb(dppmO₂)₃Cl]Cl₂·H₂O | 1154, 1097 | -33, -90 |

This table presents representative data for a related phosphine oxide ligand, dppmO₂, to illustrate the typical shifts in P=O stretching frequencies upon complexation with lanthanide ions. The splitting of the P=O band in the complexes is due to the coordination environment. mdpi.com

Correlation of Vibrational Shifts with Metal-Ligand Bond Formation

The magnitude of the red shift in the P=O stretching frequency (Δν(P=O)) upon complexation is directly correlated with the strength of the metal-oxygen bond. A larger Δν(P=O) value signifies a greater transfer of electron density from the phosphoryl oxygen to the metal ion, indicating a stronger M-O bond. This correlation is particularly useful for comparing the Lewis acidity of different metal ions.

Generally, for a given series of metal complexes with this compound, the Δν(P=O) is expected to increase with the increasing Lewis acidity of the metal cation. For instance, in a series of lanthanide complexes, as the ionic radius of the Ln³⁺ ion decreases (from La³⁺ to Lu³⁺), its charge density and, consequently, its Lewis acidity increases. This leads to a stronger interaction with the phosphine oxide ligand and a larger red shift in the ν(P=O) band. mdpi.com

The shift in the carbonyl stretching frequency can also provide valuable information. If the ν(C=O) band is significantly red-shifted, it suggests a bidentate coordination mode where both the phosphoryl and carbonyl oxygens are involved in bonding to the metal center. Conversely, a lack of a significant shift in ν(C=O) is indicative of a monodentate coordination through the P=O group.

Luminescence Sensitization and Photophysical Properties of Phenacyldiphenylphosphine Oxide Complexes

Mechanism of Lanthanide Luminescence Sensitization

The luminescence of lanthanide ions, which is inherently weak due to the forbidden nature of f-f transitions, can be significantly enhanced by coordination with organic ligands like phenacyldiphenylphosphine oxide. This enhancement occurs through a mechanism known as the "antenna effect."

The antenna effect is a multi-step process that facilitates the emission of light from a lanthanide ion. It begins with the organic ligand, in this case, this compound, absorbing incident light, typically in the UV region. nih.gov This absorption excites the ligand from its ground state to a higher energy singlet state. Following this initial absorption, the energy is transferred from the ligand to the central lanthanide ion. nih.govchemrxiv.org This transfer populates the emissive excited states of the metal ion, which then relaxes by emitting light, resulting in the characteristic narrow-band luminescence of the lanthanide. nih.gov This ligand-to-metal energy transfer is a critical process that overcomes the low absorption cross-section of the lanthanide ions themselves. nih.gov In some systems, the interaction of a phosphane oxide group with a europium ion leads to a red shift in the absorption spectrum and a significant quenching of the ligand's own emission, which is indicative of an efficient energy transfer to the metal ion. nih.gov

The energy transfer from the ligand to the metal ion involves specific excited states of the ligand. After the ligand is excited to its first excited singlet state (S₁), it can undergo a process called intersystem crossing (ISC) to a lower-energy triplet state (T₁). For efficient sensitization of lanthanide luminescence, the energy of this triplet state is crucial. The optimal triplet state energy for sensitizing Eu³⁺, for example, is reported to be in the range of 19,532–21,740 cm⁻¹. nih.gov

The energy is then transferred from the ligand's triplet state to the resonant energy levels of the lanthanide ion. chemrxiv.org However, photophysical studies on some phosphane oxide-based europium complexes have shown that the energy transfer mechanism can occur from both the first excited singlet and triplet states of the ligand. nih.gov In such cases, the europium ion is populated to its ⁵D₁ state, from which it subsequently populates the lower ⁵D₀ state, the primary emitting level for Eu³⁺. nih.gov Additionally, a competing process of electron transfer from the excited singlet state of the ligand to the europium ion can also be a highly efficient pathway. nih.gov

Photophysical Characterization of Luminescent Complexes

The detailed characterization of these luminescent complexes involves analyzing their emission spectra, quantifying their efficiency through quantum yields, and measuring their emission lifetimes.

Complexes of this compound with lanthanide ions exhibit characteristic metal-centered luminescence. nih.gov The emission spectra are composed of sharp, narrow bands that correspond to the specific 4f-4f electronic transitions of the lanthanide ion. researchgate.net

For instance, Europium(III) complexes typically display prominent emission bands corresponding to the ⁵D₀ → ⁷Fⱼ transitions (where J = 0, 1, 2, 3, 4). researchgate.net The most intense peak is usually the ⁵D₀ → ⁷F₂ transition, which is hypersensitive to the coordination environment and is responsible for the brilliant red emission of Eu³⁺ complexes. The ⁵D₀ → ⁷F₁ transition is a magnetic dipole transition that is less sensitive to the ligand field and often used as a reference. nih.gov The ratio of the intensities of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ transitions (often denoted as the R ratio) provides information about the symmetry of the coordination site of the Eu³⁺ ion. nih.gov

The table below summarizes the characteristic emission peaks for Eu³⁺ and Tb³⁺ complexes.

| Lanthanide Ion | Transition | Wavelength Range (nm) | Color of Emission |

| Eu³⁺ | ⁵D₀ → ⁷F₀ | ~580 | Orange |

| ⁵D₀ → ⁷F₁ | ~590-595 | Orange-Red | |

| ⁵D₀ → ⁷F₂ | ~610-620 | Red | |

| ⁵D₀ → ⁷F₃ | ~650 | Red | |

| ⁵D₀ → ⁷F₄ | ~690-700 | Deep Red | |

| Tb³⁺ | ⁵D₄ → ⁷F₆ | ~480-490 | Blue-Green |

| ⁵D₄ → ⁷F₅ | ~545-550 | Green | |

| ⁵D₄ → ⁷F₄ | ~580-590 | Yellow-Orange | |

| ⁵D₄ → ⁷F₃ | ~620-625 | Red |

Note: The exact peak positions can vary depending on the specific coordination environment of the lanthanide ion.

Phosphine (B1218219) oxide ligands are known to be effective in increasing the photoluminescence intensity and quantum yields of Eu(III) complexes. nih.gov For one europium complex with a phosphane oxide derivative, a fluorescence quantum yield of 1% was observed upon excitation of the ligand. nih.gov The quantum yields can differ significantly between the solution and solid states due to variations in the complex's geometry and the presence of solvent molecules that can quench the luminescence.

The table below presents hypothetical photoluminescence data for a representative Eu(III)-phenacyldiphenylphosphine oxide complex to illustrate these parameters.

| State | Excitation λ (nm) | Emission λ (nm) | Observed Lifetime (τₒᵦₛ) (ms) | Quantum Yield (Φ) (%) |

| Solid | 370 | 615 | 1.2 | 15 |

| Solution (CH₃CN) | 370 | 615 | 0.8 | 5 |

The emission lifetime (τ) is the average time the lanthanide ion spends in its excited state before returning to the ground state by emitting a photon. It is another crucial parameter in photophysical studies. Lifetimes are typically measured using time-resolved spectroscopy. nih.gov

The measured or observed lifetime (τₒᵦₛ) is influenced by both radiative and non-radiative decay processes. The intrinsic or radiative lifetime (τᵣₐᏧ) is the lifetime in the absence of any non-radiative decay pathways. The intrinsic quantum yield (Φₗₙ) can be calculated as the ratio of the observed lifetime to the radiative lifetime (Φₗₙ = τₒᵦₛ / τᵣₐᏧ). nih.gov

Longer emission lifetimes, often in the microsecond to millisecond range for lanthanide complexes, are indicative of the f-f transition character and suggest that the ligand is effectively shielding the lanthanide ion from non-radiative deactivation pathways, such as quenching by solvent molecules or vibrational de-excitation. researchgate.net

Structural and Electronic Factors Influencing Luminescence Efficiency

The luminescence efficiency of lanthanide complexes containing this compound and its derivatives is intricately linked to a variety of structural and electronic factors. The design of the ligand, specifically the nature of its substituents, plays a pivotal role in modulating the photophysical properties of the resulting complexes. These modifications influence the ligand's ability to absorb light and efficiently transfer that energy to the emissive states of the lanthanide ion, a process known as sensitization.

The introduction of aromatic and alkyl substituents onto the this compound framework significantly alters the chromophoric properties of the ligand, which in turn affects the luminescence of its lanthanide complexes. Research has demonstrated that these substitutions can modulate both the quantum yield and the emission lifetime of the complexes. rsc.org

A study involving a series of β-carbonylphosphine oxide compounds complexed with nitrate (B79036) salts of Samarium(III), Europium(III), Terbium(III), and Dysprosium(III) revealed distinct trends. rsc.orgbohrium.com It was observed that complexes where the ligand featured an aryl carbonyl group paired with an electron-rich phosphine oxide group exhibited the highest quantum yields. rsc.org For instance, the Terbium(III) and Europium(III) complexes in this category achieved quantum yields of 29.8% and 11%, respectively. rsc.orgbohrium.com This suggests that the electronic nature of the substituent on the carbonyl group is a key determinant of the efficiency of the sensitization process.

Conversely, the longest emission lifetimes were recorded for complexes where the ligand incorporated a bulky substituent on the carbonyl group, again paired with an electron-rich phosphine oxide. rsc.org Specifically, the Terbium(III), Europium(III), and Samarium(III) complexes demonstrated impressive emission lifetimes of 1.86 ms, 1.402 ms, and 0.045 ms, respectively. rsc.orgbohrium.com This indicates that steric factors, in addition to electronic effects, play a crucial role in shielding the emissive lanthanide ion from non-radiative decay pathways, thereby prolonging its excited state lifetime.

The following table summarizes the luminescence properties of selected lanthanide complexes with different this compound derivatives in an acetonitrile (B52724) solution. rsc.orgbohrium.com

| Lanthanide Ion | Ligand Substituent (on Carbonyl) | Quantum Yield (%) | Emission Lifetime (ms) |

| Terbium(III) | Aryl | 29.8 | - |

| Europium(III) | Aryl | 11.0 | - |

| Terbium(III) | Bulky Alkyl | - | 1.860 |

| Europium(III) | Bulky Alkyl | - | 1.402 |

| Samarium(III) | Bulky Alkyl | - | 0.045 |

Data sourced from studies on β-carbonylphosphine oxide compounds. rsc.orgbohrium.com

Further investigations into the coordination chemistry of these complexes, using techniques such as IR and NMR spectroscopy, suggest that the primary binding interaction occurs through the phosphine oxide group of the ligand, with some contribution from the carbonyl group. rsc.orgbohrium.com This bidentate or pseudo-bidentate coordination is crucial for effective energy transfer from the ligand to the metal center. The this compound ligand has been shown to effectively sensitize the emission of Terbium(III), Dysprosium(III), Europium(III), and Samarium(III) in both acetonitrile and methanol (B129727) solutions, as well as in the solid state. nih.gov

The primary goal in optimizing the ligand framework is to improve the efficiency of the "antenna effect," where the organic ligand absorbs incident light and transfers the excitation energy to the lanthanide ion. This involves fine-tuning the electronic properties of the ligand to ensure that the energy of its excited triplet state is appropriately positioned relative to the emissive energy level of the lanthanide ion. If the triplet state energy is too low, back energy transfer can occur, quenching the luminescence. If it is too high, the energy transfer process may be inefficient.

One successful optimization strategy involves the synthesis of ligands that combine an electron-rich phosphine oxide group with a suitable carbonyl functionality. rsc.org This combination appears to strike a favorable balance for achieving high quantum yields, particularly for Terbium(III) and Europium(III) complexes. rsc.orgbohrium.com The electron-rich nature of the phosphine oxide group enhances its coordination to the lanthanide ion, facilitating a more efficient energy transfer pathway.

Furthermore, the introduction of bulky substituents, as previously noted, serves to create a protective coordination sphere around the lanthanide ion. This steric hindrance minimizes the quenching of the lanthanide's excited state by solvent molecules or other deactivating species, thereby increasing the emission lifetime. rsc.org The optimization of the ligand structure in a series of bis(phosphine oxide) and β-ketophosphine oxide compounds has been shown to lead to efficient coordination of Terbium(III) and Europium(III) ions, resulting in complexes with high metal-centered luminescence. bohrium.com

The characterization of the solid-state structures of these complexes provides valuable insights for ligand design. X-ray crystallographic studies of this compound complexes with several lanthanide ions, including Europium(III), Dysprosium(III), Samarium(III), and Gadolinium(III), have shown a 1:2 metal-to-ligand ratio where the phosphine oxide ligands are bound in a monodentate fashion. nih.gov However, a 1:2 complex with Europium(III) nitrate revealed bidentate binding of the ligands. nih.gov This structural versatility can be exploited to fine-tune the coordination environment of the lanthanide ion and optimize the energy transfer process.

Advanced Research Directions and Potential Applications in Functional Materials Science

Supramolecular Assemblies and Crystal Engineering Utilizing Phenacyldiphenylphosphine Oxide

The principles of supramolecular chemistry and crystal engineering are being actively applied to this compound to create highly ordered solid-state structures with tailored properties. The strong hydrogen bond accepting capability of the phosphine (B1218219) oxide group, coupled with the potential for π-π stacking interactions from the phenyl rings, makes it an excellent candidate for the rational design of crystalline materials. researchgate.netresearchgate.net

Researchers have successfully synthesized and characterized single crystals of this compound complexed with various metal ions, including lanthanides. nih.gov X-ray crystallographic studies have revealed that the binding mode of the ligand can be either monodentate, coordinating solely through the phosphine oxide oxygen, or bidentate, involving both the phosphine oxide and the carbonyl oxygen of the phenacyl group. nih.gov This versatility in coordination allows for the construction of diverse supramolecular architectures. For instance, one-dimensional hydrogen-bonded chains have been observed in cocrystals of phosphine oxides, a crucial factor for the formation of supramolecular gels. researchgate.netmdpi.com The ability to control the assembly of these molecules in the solid state opens up possibilities for creating materials with specific physical properties, such as nonlinear optical activity or piezoelectricity. The study of cocrystals involving phosphine oxides and other organic molecules, such as p-toluenesulfonamide, further illustrates the potential for creating novel crystalline phases with unique properties through crystal engineering. researchgate.net

Development of Luminescent Materials and Devices

The photoluminescent properties of this compound, particularly when complexed with lanthanide ions, are a significant area of investigation. The organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. nih.gov

Complexes of this compound with lanthanide ions such as terbium (Tb³⁺) and europium (Eu³⁺) exhibit strong, metal-centered luminescence. nih.govrsc.org These complexes are being explored as potential phosphors for applications in solid-state lighting. The emission color can be tuned by selecting the appropriate lanthanide ion, with terbium complexes typically emitting green light and europium complexes emitting red light.

Recent studies have focused on modifying the substituents on the this compound ligand to optimize the luminescence quantum yield and lifetime of the resulting lanthanide complexes. rsc.org For example, complexes with an aryl carbonyl group paired with an electron-rich phosphine oxide group have shown high quantum yields, while bulky substituents on the carbonyl group have led to longer emission lifetimes. rsc.org

Table 1: Photophysical Properties of Lanthanide Complexes with this compound Derivatives rsc.org

| Lanthanide Ion | Ligand Modification | Quantum Yield (%) | Emission Lifetime (ms) |

| Tb³⁺ | Aryl carbonyl group | 29.8 | 1.86 |

| Eu³⁺ | Aryl carbonyl group | 11 | 1.402 |

| Sm³⁺ | Bulky carbonyl substituent | Not reported | 0.045 |

This table presents selected data to illustrate the influence of ligand modification on the photophysical properties of lanthanide complexes.

Phosphine oxides are a well-established class of materials used in the emissive layer of Organic Light-Emitting Diodes (OLEDs), often serving as host materials for phosphorescent dopants. ep2-bayreuth.deossila.com Their high triplet energies and good electron-transporting properties are key to achieving high efficiency in phosphorescent OLEDs. nih.gov While the direct integration of this compound into OLEDs is an area of ongoing research, the broader success of phosphine oxide derivatives suggests its significant potential. beilstein-journals.org

The general structure of a phosphine oxide host material in an OLED allows for efficient energy transfer to the guest emitter molecule. ossila.com The development of bipolar host materials, which can transport both holes and electrons, is a key strategy for improving OLED performance. nih.gov The modular nature of this compound allows for the introduction of hole-transporting moieties to create such bipolar materials. The investigation of phosphine oxides as host materials for blue phosphorescent OLEDs is particularly active, as stable and efficient blue emitters remain a challenge in the field. ep2-bayreuth.denih.gov

Research into Chemical Sensing and Recognition Platforms

The functional groups present in this compound, namely the phosphine oxide and carbonyl groups, offer potential for the development of chemical sensors. The phosphine oxide group is known to interact with a variety of analytes through hydrogen bonding and Lewis acid-base interactions. This interaction can lead to a change in the physical properties of the material, such as its luminescence or electrical conductivity, which can be used as a sensing signal.

While specific research on this compound as a chemical sensor is still in its early stages, related metal oxide-based sensors have shown high sensitivity to various gases and volatile organic compounds. researchgate.netresearchgate.net The principle of these sensors often relies on the change in resistance of the material upon exposure to the analyte. Future research may explore the incorporation of this compound into thin-film devices to create highly sensitive and selective chemical sensors.

Exploration of this compound Complexes in Single-Molecule Magnets (SMMs)

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. They hold promise for applications in high-density data storage and quantum computing. The key to creating an effective SMM is to design a molecule with a large magnetic anisotropy and a significant energy barrier to the reversal of magnetization.

Phosphine oxides are effective ligands in the synthesis of SMMs, particularly those based on lanthanide ions like dysprosium (Dy³⁺) and terbium (Tb³⁺). frontiersin.orgnih.gov These ligands can create a specific coordination environment around the metal ion that enhances its magnetic anisotropy. While there are no specific reports on the use of this compound in SMMs to date, its ability to coordinate to lanthanide ions makes it a promising candidate for this application. nih.gov The synthesis and magnetic characterization of dysprosium complexes with various phosphine oxide ligands have demonstrated that the choice of ligand can significantly influence the magnetic relaxation properties of the resulting SMM. mdpi.comnih.govresearchgate.net

Investigation of this compound as a Component in Catalytic Systems (e.g., as a Ligand in Transition Metal Catalysis or in Organocatalysis)

The phosphorus atom in this compound can act as a Lewis base, making it a potential ligand for transition metal catalysts. Phosphine ligands are ubiquitous in homogeneous catalysis, playing a crucial role in a wide range of reactions, including cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Research into secondary phosphine oxides has shown that they can serve as precursors to phosphine ligands for transition metal-catalyzed reactions. researchgate.net The resulting metal complexes have shown activity in challenging cross-coupling reactions, such as the coupling of unactivated aryl chlorides. The this compound molecule offers a pre-functionalized platform that could be readily converted into various phosphine ligands with tailored steric and electronic properties. Furthermore, the potential for the carbonyl group to participate in catalysis, either directly or as a secondary coordination site, opens up possibilities for developing novel bifunctional catalysts. The exploration of this compound and its derivatives in both transition metal catalysis and organocatalysis is a promising avenue for future research.

Q & A

Basic: What experimental techniques are critical for characterizing Phenacyldiphenylphosphine oxide (Phenac) and its lanthanide complexes?

Answer:

Phenac and its lanthanide (Ln) complexes require multi-technique characterization to confirm structure, stoichiometry, and photophysical properties:

- X-ray crystallography : Resolves solid-state structures, such as the coordination geometry of Ln(Phenac)₂(H₂O)(NO₃)₃ observed in crystals .

- Luminescence spectroscopy : Quantifies Ln-centered emission (e.g., Eu³+ or Tb³+ transitions) and evaluates antenna-effect efficiency .

- NMR and IR spectroscopy : Identifies ligand coordination modes (e.g., monodentate vs. bidentate binding via P=O and C=O groups) and monitors vibrational quenching (e.g., low-frequency P=O modes at ~1125 cm⁻¹ suppress non-radiative decay) .

- ESI-MS : Detects solution-phase species like [Ln(Phenac)₃(NO₃)₃]⁰, which coexists with [Ln(Phenac)₂(H₂O)(NO₃)₃]⁰ but is absent in the solid state .

Advanced: How can discrepancies between solution-phase and solid-state stoichiometries of Ln-Phenac complexes be resolved?

Answer:

Leach et al. observed that mixing Phenac and Ln(NO₃)₃·6H₂O in acetonitrile (3:1 ratio) yields two complexes in solution ([Ln(Phenac)₂(H₂O)(NO₃)₃] and [Ln(Phenac)₃(NO₃)₃]), but only the former crystallizes . To address this:

- Variable-temperature NMR : Monitors equilibrium shifts in solution to identify dominant species under crystallization conditions.

- Solvent evaporation kinetics : Rapid crystallization may favor kinetically stable [Ln(Phenac)₂(H₂O)(NO₃)₃], while slower processes allow ligand exchange.

- Theoretical modeling : DFT calculations (e.g., Gibbs free energy comparisons) can predict stable conformers in solution vs. solid phases .

Table 1: Observed Ln-Phenac Complexes in Solution vs. Solid State

| Medium | Dominant Species | Characterization Methods | Reference |

|---|---|---|---|

| Solution | [Ln(Phenac)₃(NO₃)₃]⁰ | ESI-MS, NMR | |

| Solid State | [Ln(Phenac)₂(H₂O)(NO₃)₃] | X-ray crystallography, IR |

Basic: What synthetic routes are effective for preparing Phenac derivatives?

Answer:

Phenac derivatives are synthesized via:

- Quaternization of tertiary phosphines : Reacting diphenylphosphines with aryl halides (e.g., 4-bromobenzyl bromide) to form phosphonium salts, followed by hydrolysis with NaOH to yield phosphine oxides .

- Wittig reactions : Using phosphonium salts (e.g., benzyl(4-bromophenyl)diphenylphosphonium bromide) with aldehydes in the presence of DBU to form aryl-substituted phosphine oxides .

- Purification : Column chromatography or preparative TLC ensures purity, with ¹H/¹³C NMR confirming structures (e.g., characteristic P=O peaks at ~120 ppm in ³¹P NMR) .

Advanced: How do computational methods enhance understanding of Phenac-mediated Ln³+ luminescence?

Answer:

Theoretical studies on Eu³+ complexes (Eu(Phenac)₃₋ₓ(H₂O)ₓ(NO₃)₃, x=0,1) reveal:

- TDDFT calculations : Simulate ligand-to-metal charge transfer (LMCT) and predict excitation energies. For Phenac, the triplet state energy (~21,500 cm⁻¹) optimally matches Eu³+’s ⁵D₀ level (~17,250 cm⁻¹), enabling efficient energy transfer .

- Spin-orbit coupling (SOC) effects : RM1/INDO-S/CIS methods quantify SOC contributions to emission intensity and lifetime .

- Solvent effects : Polarizable continuum models (PCM) in acetonitrile show that water ligands (x=1) increase non-radiative decay rates by ~30% due to O-H vibrational quenching .

Advanced: What factors influence the antenna-effect efficiency of Phenac in Ln³+ complexes?

Answer:

Key factors include:

- Ligand rigidity : Asymmetric Phenac structures reduce vibrational quenching, enhancing luminescence quantum yields (QY) .

- Coordination water : Replacing H₂O with Phenac (x=0 in Eu(Phenac)₃₋ₓ(H₂O)ₓ) increases QY by 40–60% due to suppressed O-H vibrations .

- Ligand conformation : Flexible CMPO moieties allow bidentate binding, improving orbital overlap for energy transfer .

Basic: How should researchers handle experimental contradictions in Phenac complexation studies?

Answer:

Contradictions (e.g., solution vs. solid-state stoichiometries) require:

- Cross-validation : Combine ESI-MS (solution) and XRD (solid) data to map speciation .

- Controlled crystallization : Vary solvent polarity and evaporation rates to isolate metastable species.

- Theoretical benchmarking : Compare DFT-predicted stability rankings with experimental observations .

Advanced: What methodological considerations are critical for studying Phenac’s photophysics?

Answer:

- Luminescence lifetime measurements : Use time-resolved spectroscopy to distinguish between radiative (τ_rad) and non-radiative (τ_nr) decay pathways. For Eu³+, τ_rad ≈ 1–2 ms in anhydrous Phenac complexes .

- Temperature-dependent studies : Cool samples to 77 K to reduce thermal quenching and resolve Stark splitting in emission spectra .

- Quantum yield calculations : Integrate emission spectra and use [Ru(bpy)₃]²⁺ as a reference standard for absolute QY determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.